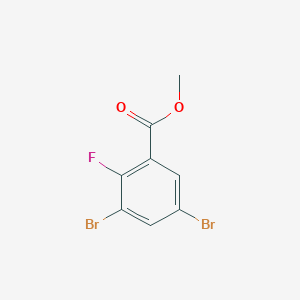

Methyl 3,5-dibromo-2-fluorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3,5-dibromo-2-fluorobenzoate: is an organic compound with the molecular formula C8H5Br2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and various chemical research applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The synthesis of Methyl 3,5-dibromo-2-fluorobenzoate typically involves the bromination of methyl 2-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Esterification: Another method involves the esterification of 3,5-dibromo-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions:

Substitution Reactions: Methyl 3,5-dibromo-2-fluorobenzoate undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 3,5-dibromo-2-fluorobenzoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of dibromo-fluorobenzyl alcohol.

Oxidation: Formation of dibromo-fluorobenzoic acid.

科学研究应用

Organic Synthesis

MDBFB is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions : Where bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction and Oxidation Reactions : It can be reduced to form dibromo-fluorobenzyl alcohol or oxidized to produce dibromo-fluorobenzoic acid.

Medicinal Chemistry

In medicinal chemistry, MDBFB is being explored for its potential biological activities:

- Anticancer Activity : Studies have demonstrated that MDBFB can induce apoptosis in cancer cell lines, notably MCF-7 cells, by activating caspases and modulating Bcl-2 family proteins.

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

- Anti-inflammatory Effects : MDBFB has shown promise in reducing pro-inflammatory cytokines in macrophages and decreasing edema in animal models of inflammation.

- Antimicrobial Activity : Preliminary studies indicate that MDBFB exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Industrial Applications

MDBFB serves as a building block for the production of specialty chemicals and materials. Its unique properties facilitate its use in:

- Polymer Synthesis : As an intermediate for creating high-performance polymers.

- Dyes Production : Due to its reactivity, it can be utilized in synthesizing dyes with specific colorimetric properties.

Case Study 1: Anticancer Effects

A detailed investigation into MDBFB's anticancer effects revealed significant findings:

- Cell Cycle Arrest : MDBFB treatment led to substantial accumulation of cells in the G0/G1 phase.

- Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that MDBFB significantly reduced levels of TNF-alpha and IL-6 in mice models of acute inflammation induced by lipopolysaccharides (LPS). Histopathological analyses confirmed reduced infiltration of inflammatory cells in treated groups.

作用机制

The mechanism of action of Methyl 3,5-dibromo-2-fluorobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing bromine and fluorine atoms. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

相似化合物的比较

Methyl 3,5-dibromo-4-fluorobenzoate: Similar structure but with the fluorine atom at position 4.

Methyl 3,5-dibromo-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 3,5-dibromo-2-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Methyl 3,5-dibromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The combination of bromine and fluorine also enhances its potential as a versatile intermediate in organic synthesis.

生物活性

Methyl 3,5-dibromo-2-fluorobenzoate (MDBFB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDBFB is characterized by the presence of bromine and fluorine substituents on a benzoate backbone. The molecular formula is C9H6Br2FO2, with a molecular weight of approximately 295.95 g/mol. The unique arrangement of halogen atoms contributes to its reactivity and biological interactions.

The biological activity of MDBFB is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, leading to modulation of biochemical pathways.

Potential Biological Mechanisms:

- Enzyme Inhibition : MDBFB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing signaling cascades related to inflammation or cancer.

Biological Activity

Research indicates that MDBFB exhibits several biological activities:

1. Anticancer Activity

- In vitro studies have shown that MDBFB can induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

- A study demonstrated that MDBFB significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM .

2. Anti-inflammatory Effects

- MDBFB has been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

- In vivo models showed decreased edema in paw inflammation assays when treated with MDBFB .

3. Antimicrobial Activity

- Preliminary studies suggest that MDBFB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Study 1: Anticancer Effects

A detailed investigation into the anticancer effects of MDBFB was conducted using MCF-7 cells. The study revealed that MDBFB treatment led to:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

- Apoptosis Induction : Increased annexin V staining indicated higher rates of apoptosis compared to control groups.

| Concentration (µM) | Viability (%) | Apoptosis (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by LPS in mice, MDBFB was administered at doses of 5 mg/kg and 10 mg/kg. Results indicated:

- Reduction in Cytokines : TNF-alpha and IL-6 levels were significantly lower in treated groups compared to controls.

- Histopathological Analysis : Reduced infiltration of inflammatory cells was observed in tissue sections from treated animals.

Comparative Analysis with Similar Compounds

MDBFB's biological activity can be compared with other halogenated benzoate derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Methyl 3,5-dichloro-2-fluorobenzoate | Moderate | Low | High |

| Methyl 3-bromo-4-fluorobenzoate | Low | High | Moderate |

属性

IUPAC Name |

methyl 3,5-dibromo-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMPEHQIFCXOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。